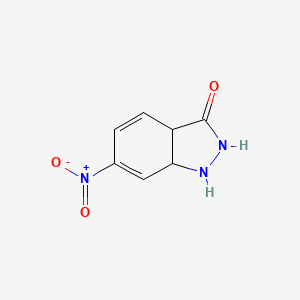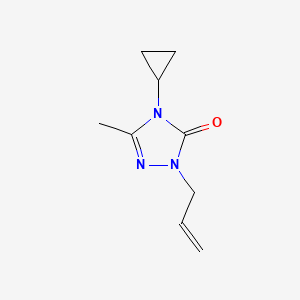
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrimidine ring substituted with an ethyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. This particular arrangement of functional groups offers a unique chemical behavior that makes the compound of interest in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide generally involves the construction of the pyrimidine ring, followed by the introduction of the ethyl and trifluoromethyl substituents, and finally the benzenesulfonamide group. Key steps might include:
Construction of the Pyrimidine Ring: : Typically involves the cyclization of appropriate precursors like ethyl acetoacetate and amidines under acidic or basic conditions.
Introduction of the Ethyl Group: : Alkylation reactions might be employed to introduce the ethyl group at the desired position on the pyrimidine ring.
Introduction of the Trifluoromethyl Group: : This can be achieved via nucleophilic substitution or through the use of reagents like trifluoromethyl iodide in the presence of a base.
Formation of the Benzenesulfonamide Group: : This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
While the lab-scale synthesis is feasible, industrial production would necessitate the optimization of each step for large-scale reactions. This includes the use of robust reaction conditions, cost-effective reagents, and catalysts that can be recycled to minimize waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the oxo group on the pyrimidine ring.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles like amines, alcohols under varying pH conditions.
Major Products
Oxidized derivatives (e.g., carboxylic acids, alcohols).
Reduced derivatives (e.g., alcohols, amines).
Substituted sulfonamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Used as a building block for the synthesis of more complex organic molecules.
Studied for its unique reactivity due to the presence of multiple functional groups.
In Biology
Investigated for potential enzyme inhibition properties, particularly in enzymes involving sulfur or nitrogen chemistry.
Possible use as a probe for studying biochemical pathways involving sulfonamide interactions.
In Medicine
Explored for potential pharmaceutical applications, including as antibacterial or antiviral agents due to its sulfonamide structure.
In Industry
Utilized in the development of specialty chemicals and agrochemicals.
Potential use in the creation of new materials with unique properties due to its trifluoromethyl group.
Wirkmechanismus
The compound's mechanism of action can vary depending on its application. In biological systems, it may act by:
Enzyme Inhibition: : Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: : Interacting with specific receptors, altering cellular signaling pathways.
Molecular targets and pathways would include enzymes and receptors that interact with the sulfonamide moiety, pyrimidine ring, or trifluoromethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-ethyl-6-oxopyrimidin-1-yl)benzenesulfonamide: : Lacks the trifluoromethyl group, which significantly alters its chemical properties.
2-(Trifluoromethyl)benzenesulfonamide: : Does not have the pyrimidine ring, affecting its biological activity.
N-(2-(4-methyl-6-oxopyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide: : Methyl group instead of ethyl, changing its reactivity and physical properties.
Uniqueness
Trifluoromethyl Group: : Provides unique chemical reactivity and biological activity due to its electronegativity and size.
Combination of Functional Groups: : The specific combination of pyrimidine, ethyl, trifluoromethyl, and benzenesulfonamide groups confers unique properties that are not easily replicated by similar compounds.
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide stands out due to its multifaceted applications and unique structure, making it a compound of significant interest in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-2-11-9-14(22)21(10-19-11)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFCDHUBFSFVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide](/img/structure/B2862496.png)



![2-(2-chlorophenyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)


